molecular formula C9H6Cl2FN3 B1467198 1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1250199-89-3

1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467198
CAS No.: 1250199-89-3
M. Wt: 246.07 g/mol
InChI Key: UYOMMZAELVJSPN-UHFFFAOYSA-N
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Description

1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-fluoroaniline and propargyl chloride.

    Formation of Azide: The 4-chloro-3-fluoroaniline is converted to its corresponding azide using sodium azide.

    Cycloaddition Reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl chloride to form the triazole ring.

    Chloromethylation: The final step involves the chloromethylation of the triazole ring to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent. It may also have applications in cancer research due to its ability to inhibit certain enzymes.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can be compared with other triazole compounds, such as:

    1-(4-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole: Similar structure but lacks the chlorine atom on the phenyl ring, which may influence its chemical properties.

  • **1-(4-chloro

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOMMZAELVJSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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